Cephalosporin C sodium

概要

説明

Cephalosporin C sodium is a type of antibiotic belonging to the cephalosporin class . It was isolated from a fungus of the genus Acremonium and first characterized in 1961 . Although not a very active antibiotic itself, synthetic analogs of cephalosporin C, such as cefalotin, became some of the first marketed cephalosporin antibiotic drugs .

Synthesis Analysis

Cephalosporin C was first isolated by Professor Giuseppe Brotzu in 1948 from the Cephalosporium acremonium microorganism . The filtrate obtained from this microorganism was found to contain three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of Cephalosporin C . The modifications in lateral chains near to the cephalosporin’s nucleus produced many new compounds for clinical use .

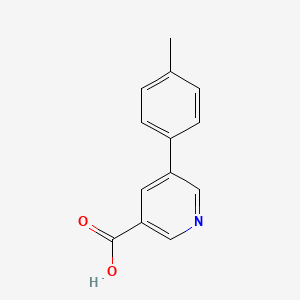

Molecular Structure Analysis

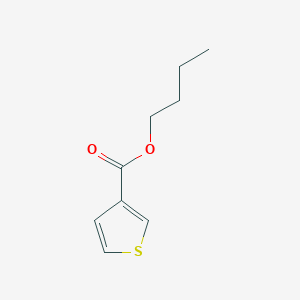

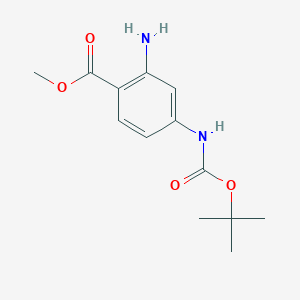

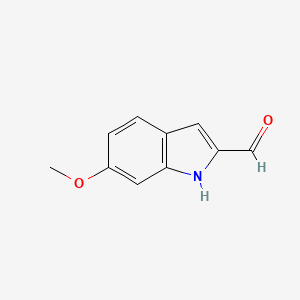

Cephalosporin C sodium has the molecular formula C16H20N3NaO8S.2H2O and a molecular weight of 473.43 . It is semi-synthetic and has great activity against Gram-positive microorganisms and less against Gram-negative .

Chemical Reactions Analysis

Cephalosporin C undergoes hydrolysis in the active site of the L1 metallo-b-lactamase . The differences in reactivity of ten similar cephalosporin compounds are explained by using an extended set of bonding descriptors . The limiting step of the reaction is characterized by the proton transfer to the nitrogen atom of the cephalosporin thiazine ring accompanied with formation of the C4]C3 double bond in its N–C4–C3 fragment .

Physical And Chemical Properties Analysis

Cephalosporin C sodium forms monoclinic crystals from dilute alcohol . It has a specific rotation of [a]D20 +103° (H2O), a maximum UV absorption at 260 nm (E1%1cm 200), and pKa values of <2.6, 3.1, 9.8 .

科学的研究の応用

Antibacterial Agent in Clinical Medicine

CPC is a valuable antibacterial agent used in clinical medicine due to its efficacy against a wide range of bacteria. It’s particularly effective against Gram-positive microorganisms and has a unique ability to resist penicillinase enzymes, which broadens its spectrum of action . This makes it a crucial antibiotic for treating various bacterial infections.

Analytical Chemistry

In analytical chemistry, CPC is used as a standard for developing and validating analytical methods, especially in High-Performance Liquid Chromatography (HPLC) and microbiological assays. These methods are essential for quantifying CPC in pharmaceuticals, blood, urine, or water, ensuring the quality control of cephalosporin-based medications .

Environmental Contaminant Remediation

CPC, as an emerging environmental contaminant, poses a threat to ecosystems due to its persistence and toxicity. Research focuses on developing sustainable technologies for the degradation or removal of CPC from the environment, thereby reducing its ecological impact and the risk of creating cephalosporin-resistant microbes .

Pharmaceutical Production

CPC serves as an industrially important precursor for the production of 7-amino cephalosporanic acid (7-ACA), which is a key intermediate in synthesizing many first-line cephalosporin antibiotics. The efficient production of 7-ACA from CPC is vital for the pharmaceutical industry .

Green Chemistry

The principles of green analytical chemistry are applied to the analysis of CPC to reduce the environmental impact of traditional analytical procedures. Research is directed towards optimizing existing methods or developing new techniques that minimize the use of toxic solvents and promote eco-friendly analysis .

Fermentation Process Optimization

CPC biosynthesis and fermentation are areas of active research. Strategies to improve the productivity of the fungus A. chrysogenum, which produces CPC, include molecular biology, mutation screening, and fermentation process optimization. This research is crucial for enhancing CPC yields in industrial settings .

作用機序

Safety and Hazards

将来の方向性

Cephalosporin C serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . Research about analytical methods for Cephalosporin C focusing on green analytical chemistry is of great importance and could optimize its analysis in pharmaceutical industries and help to guarantee the quality of the product .

特性

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLVUKHUSRPCG-BJIHTTGYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-24-5 (Parent) | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20199687 | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalosporin C sodium | |

CAS RN |

51762-04-0 | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)